N-Nitroso-1,2,3,6-tetrahydropyridine

Descripción general

Descripción

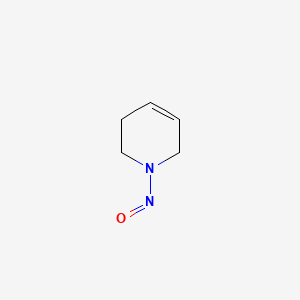

N-Nitroso-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C5H8N2O. It is a nitrosamine, a class of compounds known for their potential carcinogenic properties. This compound is of interest in various scientific fields due to its unique chemical structure and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Nitroso-1,2,3,6-tetrahydropyridine can be synthesized through the nitrosation of 1,2,3,6-tetrahydropyridine. The reaction typically involves the use of nitrous acid or other nitrosating agents under acidic conditions. The process requires careful control of temperature and pH to ensure the formation of the desired nitrosamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the nitrosation reaction efficiently. Safety measures are crucial due to the potential toxicity and carcinogenicity of nitrosamines .

Análisis De Reacciones Químicas

Types of Reactions

N-Nitroso-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines .

Aplicaciones Científicas De Investigación

Carcinogenicity Studies

NTHP has been extensively studied for its carcinogenic effects. A notable study involved administering varying concentrations of NTHP to female F344 rats over extended periods. The results indicated a dose-dependent relationship between NTHP exposure and the incidence of tumors in the upper gastrointestinal tract and liver. Higher doses resulted in increased tumor formation, establishing NTHP as a potent carcinogen .

| Dose (mg/L) | Tumor Incidence | Mortality Rate |

|---|---|---|

| 100 | High | Increased |

| 10 | Moderate | Stable |

| 1 | Low | Similar to control |

Nitrosamine Drug Substance-Related Impurities

NTHP is utilized as a reference mutagen in evaluating nitrosamine impurities in pharmaceuticals. Regulatory agencies have established acceptable intake limits based on the mutagenic potential of NTHP. For instance, the acceptable intake limit for NTHP is set at 37 ng/day, which reflects its high potency compared to other nitrosamines .

| Compound | Acceptable Intake (ng/day) |

|---|---|

| N-Nitroso-1,2,3,6-tetrahydropyridine | 37 |

| N-Nitroso-paroxetine | 1300 |

| N-Nitroso-duloxetine | 100 |

This regulatory framework highlights the importance of monitoring nitrosamine levels in drug formulations to ensure patient safety.

Hazard Assessment

NTHP is classified as a hazardous agent due to its carcinogenic properties. Occupational exposure assessments are crucial in industries where nitrosamines might be present. The compound's vapor pressure is relatively low (0.107 mm Hg), indicating potential inhalation risks in poorly ventilated areas .

Future Research Directions

Further research is necessary to elucidate the full spectrum of biological effects induced by NTHP and related compounds. Studies focusing on genetic susceptibility to nitrosamine-induced carcinogenesis and the development of novel detection methods for nitrosamines in pharmaceuticals are critical areas of investigation.

Mecanismo De Acción

The mechanism of action of N-Nitroso-1,2,3,6-tetrahydropyridine involves its interaction with cellular components, leading to potential mutagenic and carcinogenic effects. The compound can form DNA adducts, which interfere with normal DNA replication and repair processes. This can result in mutations and, ultimately, cancer. The molecular targets and pathways involved include DNA, various enzymes involved in DNA repair, and cellular signaling pathways related to cell growth and apoptosis .

Comparación Con Compuestos Similares

N-Nitroso-1,2,3,6-tetrahydropyridine can be compared with other nitrosamines such as:

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosopyrrolidine (NPYR)

Uniqueness

What sets this compound apart from these compounds is its specific structure, which influences its reactivity and biological effects. While all nitrosamines share the nitroso group, the tetrahydropyridine ring in this compound provides unique chemical and biological properties .

List of Similar Compounds

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosopyrrolidine (NPYR)

- N-Nitrosomorpholine (NMOR)

- N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)

Actividad Biológica

N-Nitroso-1,2,3,6-tetrahydropyridine (NTHP) is a member of the N-nitrosamine family, which are known for their carcinogenic potential. This article delves into the biological activity of NTHP, focusing on its carcinogenic effects, mechanisms of action, and relevant research findings.

Overview of N-Nitroso Compounds

N-nitrosamines are organic compounds that contain a nitroso functional group attached to a nitrogen atom. They are typically formed from secondary amines and nitrosating agents like nitrite. NTHP is particularly significant due to its structural characteristics and biological implications.

Dose-Response Relationship

A pivotal study on the carcinogenic effects of NTHP was conducted using female F344 rats. The study involved administering varying concentrations of NTHP in drinking water over extended periods. Key findings included:

- Mortality Rates : The mortality rate among treated rats increased with higher doses of NTHP, particularly affecting the upper gastrointestinal tract and liver.

- Tumor Incidence : Tumor incidence in the upper GI tract was dose-dependent; as the concentration of NTHP increased, so did the number of induced tumors.

- Mechanisms : The study suggested that the mechanisms of carcinogenesis may differ between NTHP and other nitrosamines like dinitrosohomopiperazine (DNHP) based on varying slopes in dose-response curves .

The carcinogenic mechanism of NTHP involves several biochemical pathways:

- DNA Damage : NTHP can induce DNA damage through the formation of reactive oxygen species (ROS) and direct interaction with DNA.

- Mutagenicity : Although some studies reported negative results in mutagenicity tests for NTHP, its structural properties indicate potential mutagenic activity under certain conditions .

- Biophore Analysis : Research indicates that specific structural features are critical for the carcinogenic activity of nitrosamines, including the presence of hydrogen atoms on carbon atoms adjacent to the nitroso group .

In Vivo Studies

Research has consistently shown that exposure to NTHP leads to significant health risks:

- Tumor Types : Common tumors associated with NTHP exposure include those in the liver and upper gastrointestinal tract.

- Comparative Studies : When compared with other nitrosamines, such as DNHP, NTHP exhibited distinct patterns in tumor induction and mortality rates, highlighting the need for tailored risk assessments .

Regulatory Perspectives

The European Medicines Agency has established acceptable intake levels for various nitrosamines based on their carcinogenic potential. For NTHP, these levels are derived from structure-activity relationship (SAR) analyses and historical data on its toxicity .

Data Summary Table

Propiedades

IUPAC Name |

1-nitroso-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c8-6-7-4-2-1-3-5-7/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUHZRUPPGAVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021010 | |

| Record name | Nitroso-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | N-Nitroso-1,2,3,6-tetrahydropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55556-92-8 | |

| Record name | 1,2,3,6-Tetrahydro-1-nitrosopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55556-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroso-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydro-1-nitrosopyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54LZE776H8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.